![molecular formula C23H29NO6 B2563392 {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate CAS No. 1794798-73-4](/img/structure/B2563392.png)
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate” is a complex organic molecule. It contains a carbamoyl group (NH2CO), which is derived from carbamic acid . The molecule also includes a 2-methylphenyl group, which is a phenyl group with a methyl substituent at the 2nd position, and a triethoxybenzoate group, which is a benzoate group with ethoxy groups at the 3rd, 4th, and 5th positions .
Chemical Reactions Analysis
Carbamoyl compounds, like this one, can participate in a variety of chemical reactions. They can act as acids, donating a proton from the nitrogen atom, or as bases, accepting a proton. They can also undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the types of functional groups present in the molecule .Scientific Research Applications
Chemical Synthesis and Characterization
- The synthesis and characterization of related carbamoyl derivatives and their interactions with other chemical groups have been explored, highlighting methodologies that could be applicable to "{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate". For example, studies on the synthesis of carbamoyl derivatives of photolabile benzoins and the exploration of their properties offer insights into the chemical behavior and potential reactivity of similar compounds under various conditions (Papageorgiou & Corrie, 1997).
Agricultural Applications
- Research on compounds like Carbendazim (MBC) and Tebuconazole (TBZ) has demonstrated the potential of carbamoyl derivatives in agricultural applications, particularly in the prevention and control of fungal diseases. These studies focus on developing carrier systems for sustained release, which could be relevant for similar compounds aiming at enhanced delivery mechanisms and reduced environmental impact (Campos et al., 2015).
Analytical Chemistry and Environmental Monitoring
- Techniques for the detection and quantification of related compounds, such as Methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole), have been developed, showcasing the importance of high performance liquid chromatography (HPLC) methods in pharmaceutical and environmental analyses. Such methodologies could be adapted for "{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate" to assess its presence and stability in various matrices (Al-Kurdi et al., 1999).
Material Science and Detection Applications
- The development of novel polymeric materials for the detection of environmental pollutants showcases the potential application of complex carbamoyl derivatives in creating sensitive and selective detection systems. Studies involving novel fluorescent poly(2,7-carbazole) derivatives for the detection of explosive compounds indicate the versatility of carbazole-based polymers in sensor technologies (Nie et al., 2011).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action for this compound .
Future Directions
properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-5-27-19-12-18(13-20(28-6-2)22(19)29-7-3)23(26)30-15-21(25)24-14-17-11-9-8-10-16(17)4/h8-13H,5-7,14-15H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISARVDTUSVABDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC(=O)NCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

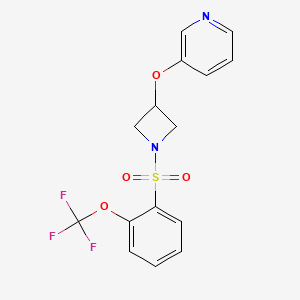
![Ethyl ({2-[3-(benzylamino)-3-oxopropyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2563311.png)
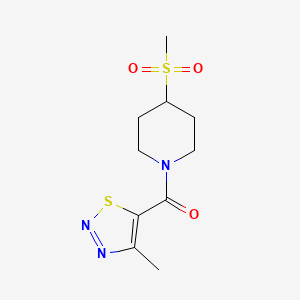
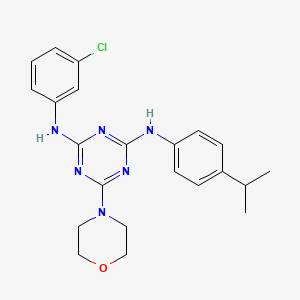
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2563316.png)
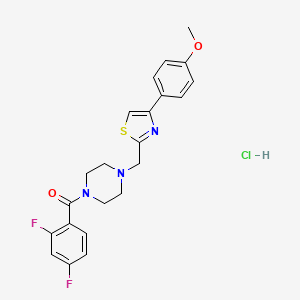
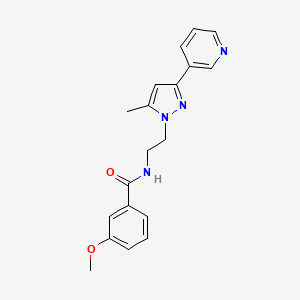
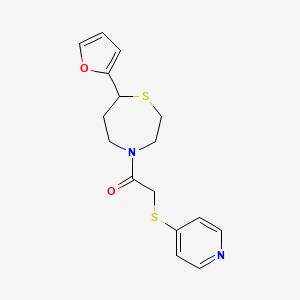
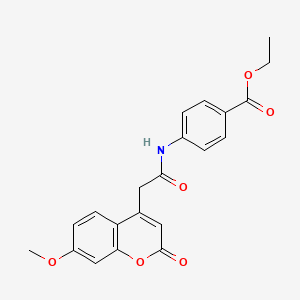
![3-Methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2563325.png)
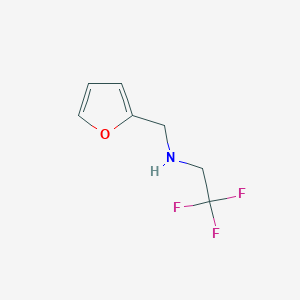
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2563331.png)
![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)